molecular formula C19H12F4N2O2 B105197 Picolinafen CAS No. 137641-05-5

Picolinafen

Cat. No. B105197
M. Wt: 376.3 g/mol
InChI Key: CWKFPEBMTGKLKX-UHFFFAOYSA-N
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Description

Picolinafen is a herbicide known for its ability to control the growth of broadleaf weeds. It is characterized by its lower solubility and volatility compared to other herbicides, and it exhibits lower toxicity to non-target insect species. Despite its use in agriculture since 2001, there are concerns regarding its environmental impact, particularly in aquatic ecosystems where it has been detected in lakes near urban areas. Studies have shown that picolinafen can induce chronic toxicity in mammals, birds, and some aquatic organisms, including zebrafish embryos, where it exerts developmental toxicity by suppressing oxidative stress and angiogenesis .

Synthesis Analysis

The synthesis of compounds related to picolinafen involves various chemical reactions. For instance, picolinamide, a derivative of picolinic acid, has been used as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. This process leads to the formation of isoquinolines through C-H/N-H bonds activation, using oxygen as a terminal oxidant . Additionally, picolinic acid itself has been employed in the synthesis of amides by reacting with N-alkylanilines, yielding a range of mono- and bis-amides. The reaction with thionyl chloride generates acid chlorides in situ, which can lead to chlorinated products under certain conditions .

Molecular Structure Analysis

The molecular structure of picolinafen and its related compounds has been studied through various methods, including X-ray crystallography. The structural characterisation of amides derived from picolinic acid reveals a general preference for cis amide geometry, where the aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen. This information is crucial for understanding the reactivity and potential applications of these compounds in catalysis, coordination chemistry, and molecular devices .

Chemical Reactions Analysis

Picolinic acid, closely related to picolinafen, has been shown to catalyze the chromic acid oxidation of primary and secondary alcohols. The reaction kinetics are influenced by the acidity of the solution, with the rate-limiting step changing from the formation of a termolecular complex at low acidities to its decomposition at higher acidities. The presence of a substituent in the 6 position of picolinic acid greatly reduces its catalytic activity, suggesting a specific structural requirement for the reactive chromium (VI) intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinafen and its derivatives are influenced by their molecular structure. For example, the lower solubility and volatility of picolinafen contribute to its environmental persistence and potential for bioaccumulation. The chemical reactivity, as demonstrated by picolinic acid in oxidation reactions, is dependent on factors such as acidity and temperature, which can affect the formation and stability of reaction intermediates . The synthesis methods for related compounds, such as 3-picoline, involve various catalysis reactions that are influenced by the choice of raw materials and reaction conditions .

Scientific Research Applications

Developmental Toxicity in Zebrafish Embryos

Picolinafen, a phytoene desaturase-inhibiting herbicide, has been extensively used since 2001 to control the growth of broadleaf weeds. A study by Lee et al. (2021) demonstrated that Picolinafen can cause developmental toxicity in zebrafish embryos. This was evidenced by lethality, morphological abnormalities through apoptosis, suppression of reactive oxygen species generation, and inhibited angiogenesis. Furthermore, the expression of angiogenesis-related genes flt1 and flt4 was decreased in zebrafish embryos, providing insights into the developmental toxicity of Picolinafen in vertebrates (Lee, Park, Lim, & Song, 2021).

Risk Assessment for Employees Using Picolinafen-Based Herbicide

A study conducted by Sychik et al. (2021) focused on the hygienic risk assessment for workers using Picolinafen-based herbicide. This included assessing its cumulative properties in a subacute experiment on male white rats. The study found that in field conditions, when mechanical treatments were carried out in compliance with the regulations for the drug's use, there was no excess of the hygienic standards of the active substance in the air of the working area. The total risk of dermal and inhalation exposure for the workers was at an acceptable level. However, the study noted that at a high dose, there were significant effects on the liver and blood indices in rats (Sychik et al., 2021).

Cross-Resistance to Diflufenican and Picolinafen in Oriental Mustard

Dang et al. (2018) investigated the resistance of oriental mustard to diflufenican and its cross-resistance to Picolinafen, as both target phytoene desaturase (PDS). They found that an oriental mustard population exhibited significant resistance to both herbicides, attributed to mutations in the PDS gene. The research suggested that resistance to these herbicides is likely dominant and encoded on the nuclear genome. This study provides important insights into the resistance mechanisms in plants against herbicides like Picolinafen (Dang, Malone, Gill, & Preston, 2018).

Evaluation of Confirmatory Data for Picolinafen

An evaluation conducted by Anastassiadou et al. (2018) reviewed confirmatory data for Picolinafen regarding its residue levels in various agricultural products and animal origin products. The study, commissioned by BASF Agro B.V., focused on new validated analytical methods for enforcing residue limits in different commodities and ruminant matrices. It concluded that the new information might require a revision of the existing maximum residue levels for certain products, with no consumer intake concerns identified (Anastassiadou et al., 2018).

Safety And Hazards

Picolinafen is very toxic to aquatic organisms (algae, fish, and aquatic plants) and must, therefore, be used with mitigation measures to protect these organisms . It is also noted that picolinafen may cause damage to organs (Thyroid gland, Blood) through prolonged or repeated exposure .

Future Directions

Picolinafen is currently registered in several countries in Europe and its registration is in progress for Austria . It is marketed in Europe by BASF mostly as a mixture with pendimethalin but is also sold as a single active substance product . The future directions of Picolinafen are not explicitly mentioned in the search results.

properties

IUPAC Name

N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFPEBMTGKLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044339
Record name Picolinafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinafen

CAS RN

137641-05-5
Record name Picolinafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137641-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinafen [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinafen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 137641-05-5
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Record name PICOLINAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10.26 g (37.5 mmol) of 2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine (content: 99.5 percent, prepared according to Example 1), 6.25 g (56.2 mmol) of 4-fluoroaniline, 4.37 g (41.3 mmol) of sodium carbonate, 26.3 mg (37.5 μmol) of dichlorobis(triphenylphosphine)palladium(II) and 0.40 g (1.125 mmol) of tris(4-methoxyphenyl)phosphine (IV, R8 =R9 =R10 =methoxy) in 37.5 ml of xylene were placed in an autoclave at room temperature. The autoclave was flushed with inert gas, a carbon monoxide pressure of 5 bar was then applied and the mixture was heated to 150° C. The CO pressure was raised to 18 bar and the mixture was stirred for 21 hours at 150° C. After cooling to room temperature and depressurization, 50 ml of xylene and 50 ml of water were added to the reaction mixture, which was filtered. The aqueous phase was extracted with 25 ml of xylene and the combined organic phases were washed with 30 ml of water. Neither unconverted educt nor by-products were detectable by GC in the xylene phase. After distillation of the solvent, the crude product (15.83 g) was obtained in the form of a yellow solid. The crude product was purified by recrystallization from methylcyclohexane. The yield was 12.13 g (86 percent) of a light beige solid. Other data concerning the product was:
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
4.37 g
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
solvent
Reaction Step Four
Quantity
26.3 mg
Type
catalyst
Reaction Step Five
Quantity
0.4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Analogously to Example 4, 6.84 g (25 mmol) of 2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, 3.33 g (30 mmol) of 4-fluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 5.6 mg (25 μmol) of palladium(II) acetate and 260 mg (0.75 mmol) of tris(4-methoxyphenyl)phosphine in 25 ml of methylcyclohexane were reacted under a CO pressure of 7.5 bar for 20 hours. After cooling to 80° C., the reaction mixture was diluted with 65 ml of warm methylcyclohexane. The salts were filtered off and washed with 10 ml of warm methylcyclohexane. On cooling to 5° C. the product crystallized. The yield was 8.1 g (86 percent) of a light beige solid. The melting point was 104.5° to 105.1° C.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.6 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

6.84 g (25 mmol) of 2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine (content 99.5 percent prepared according to Example 1), 4.17 g (37.5 mmol) of 4-fluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 0.27 g (0.25 mmol) of palladium/activated charcoal (10 percent Pd) and 0.32 g (0.75 mmol) of 1,4-bis(diphenylphosphino)butane (IV, n=4, R8=R9=R10=R11=phenyl) in 25 ml of xylene were placed in an autoclave at room temperature. The autoclave was flushed with inert gas, carbon monoxide was then introduced under a pressure of 5 bar and the temperature was raised to 200° C. The CO pressure was increased to 14.5 bar and the mixture was stirred for 16 hours at 200° C. After cooling to room temperature and depressurization, the reaction mixture was treated with 50 ml of xylene and 50 ml of water and filtered. The aqueous phase was extracted with 25 ml of xylene and the combined organic phases were washed with 30 ml of water. The composition of the dissolved products was determined by GC. 92.1 percent of the title compound (amide), 1.9 percent of educt and 6.0 percent of by-products (3.1 percent of secondary amine formed by direct substitution of Cl by the aniline, and 2.9 percent of 2-[3-(trifluoromethyl)phenoxy]pyridine formed by hydrogenolysis) were found. After distillation of the solvent, the crude product (8.63 g) was obtained in the form of a yellow solid. The crude product was purified by recrystallization from methylcyclohexane. the yield of the title compound product was 6.3 g (67 percent) of colorless crystals. The melting point of the product was 104° to 105° C. Other data concerning the title compound was:
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Three
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0.27 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Picolinafen

Citations

For This Compound
597
Citations
JY Lee, S Park, W Lim, G Song - Pesticide Biochemistry and Physiology, 2021 - Elsevier
… of action of picolinafen in zebrafish. In this study, we demonstrated the lethality and acute LC 50 value of picolinafen towards zebrafish embryos. Picolinafen hampered the development …
Number of citations: 10 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… established at European level for the pesticide active substance picolinafen. In order to assess the occurrence of picolinafen residues in plants, processed commodities, rotational crops …
Number of citations: 4 efsa.onlinelibrary.wiley.com
HT Dang, JM Malone, G Gill… - Pest management …, 2019 - Wiley Online Library
… picolinafen both target phytoene desaturase (PDS), cross-resistance to picolinafen was suspected… The mechanism of resistance and its inheritance to diflufenican and picolinafen were …
Number of citations: 12 onlinelibrary.wiley.com
JN Lee, SJ Koo, DS Kim, KH Hwang… - The Korean Journal …, 2006 - koreascience.kr
This study was conducted to evaluate herbicidal properties of picolinafen in terms of crop safety, weed control spectrum, application window, residual efficacy and resistant weed control…
Number of citations: 0 koreascience.kr
W Park, J Park, S Park, W Lim, G Song - Theriogenology, 2023 - Elsevier
… Notably, we discovered that picolinafen affected the viability of pTr and pLE cells. This is the … of picolinafen on mammalian cells, and our results indicate that picolinafen compromises …
Number of citations: 7 www.sciencedirect.com
HR Chang, HR Kang, JH Kim, JA Do, JH Oh… - Korean Journal of …, 2012 - academia.edu
BACKGROUND: For the safety of imported agricultural products, the study was conducted to develop the analytical method of unregistered pesticides in domestic. The analytical method …
Number of citations: 8 www.academia.edu
EFS Authority, M Anastassiadou, A Brancato… - EFSA Journal, 2018 - ncbi.nlm.nih.gov
The applicant BASF Agro BV submitted a request to the competent national authority in Germany to evaluate the confirmatory data that were identified for picolinafen in the framework of …
Number of citations: 2 www.ncbi.nlm.nih.gov
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… Parent compound picolinafen was metabolised readily in lactating goats; hence, EFSA … picolinafen (proposed residue definition for risk assessment and enforcement: sum of picolinafen …
Number of citations: 5 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2015 - Wiley Online Library
… mobility of picolinafen, one with nonaged and one with aged picolinafen. Amounts of picolinafen in the leachate of the columns with nonaged picolinafen and with aged picolinafen were …
Number of citations: 0 efsa.onlinelibrary.wiley.com
HT Dang, W Long, JM Malone, C Preston… - Pesticide biochemistry and …, 2019 - Elsevier
Two mutations Leu498 and Glu425 in the PDS gene were identified as the main cause conferring resistance to diflufenican and picolinafen in two oriental mustard populations P3 and …
Number of citations: 4 www.sciencedirect.com

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